molecular formula C11H19NO B14844748 1-Cyclohexyl-piperidin-3-one

1-Cyclohexyl-piperidin-3-one

Cat. No.: B14844748
M. Wt: 181.27 g/mol
InChI Key: VGOIOSRZHMQCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-piperidin-3-one is an organic compound that belongs to the class of piperidinones It consists of a piperidine ring substituted with a cyclohexyl group at the nitrogen atom and a ketone group at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-piperidin-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of cyclohexylamine with 3-chloropropionyl chloride followed by cyclization can yield this compound. Another method involves the reduction of 1-cyclohexyl-3-piperidone using phenylsilane and an iron complex as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and efficient catalysts can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-piperidin-3-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Functionalized piperidine derivatives with various substituents.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-piperidin-3-one involves its interaction with specific molecular targets and pathways. It can modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This interaction can lead to various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities .

Comparison with Similar Compounds

1-Cyclohexyl-piperidin-3-one can be compared with other similar compounds, such as:

    Piperidine: A simpler structure without the cyclohexyl group and ketone functionality.

    1-Cyclohexyl-4-piperidone: Similar structure but with the ketone group at the fourth carbon atom.

    1-Phenyl-piperidin-3-one: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the ketone functionality at the third carbon atom makes it a valuable compound for various applications .

Properties

IUPAC Name

1-cyclohexylpiperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h10H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOIOSRZHMQCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.